Cefixime vs Cefaclor and Cephalexin: Gram‑Negative MIC90 Superiority in Enterobacteriaceae
Cefixime demonstrates 8‑ to ≥64‑fold greater potency against Enterobacteriaceae than cefaclor and cephalexin. In a large multicenter in vitro evaluation, cefixime inhibited 90% of Enterobacteriaceae clinical isolates at ≤1.0 μg/mL, whereas cefaclor and cephalexin required substantially higher concentrations to achieve equivalent coverage [1].
| Evidence Dimension | MIC90 against Enterobacteriaceae |
|---|---|
| Target Compound Data | ≤1.0 μg/mL (cefixime) |
| Comparator Or Baseline | Cefaclor: >8 μg/mL; Cephalexin: >8 μg/mL |
| Quantified Difference | ≥8‑fold lower MIC90 |
| Conditions | Agar dilution; recent clinical isolates (1980s multicenter study) |
Why This Matters
Procurement for institutions with high Gram‑negative infection burden should prioritize cefixime over earlier‑generation oral cephalosporins, as the 8‑fold MIC advantage translates into substantially higher PK/PD target attainment at standard doses.
- [1] Fuchs PC, Jones RN, Barry AL, Thornsberry C, Ayers LW, Gavan TL, Gerlach EH. In vitro evaluation of cefixime (FK027, FR17027, CL284635): spectrum against recent clinical isolates, comparative antimicrobial activity, β‑lactamase stability, and preliminary susceptibility testing criteria. Diagn Microbiol Infect Dis. 1986;5(2):151-162. View Source
